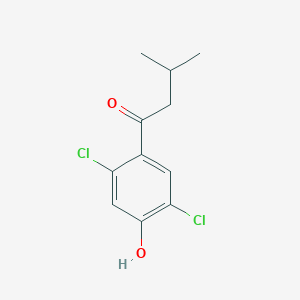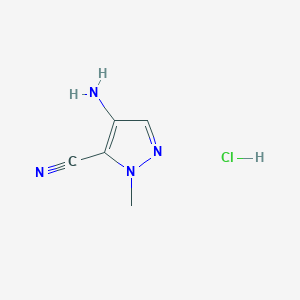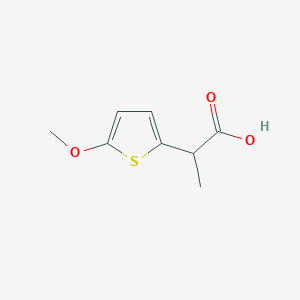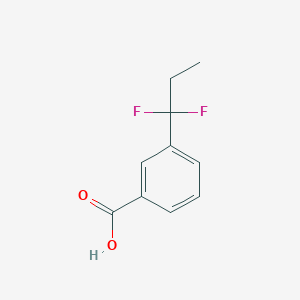
3-(1,1-Difluoropropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Difluoropropyl)benzoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a 1,1-difluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 3-(1,1-Difluoropropyl)benzoic acid may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoropropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions can oxidize the benzylic position.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxylic acids.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions include various benzoic acid derivatives, alcohols, aldehydes, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(1,1-Difluoropropyl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoropropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The exact molecular targets and pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobenzoic acid
- 4-Fluorobenzoic acid
- 2,3-Difluorobenzoic acid
Uniqueness
3-(1,1-Difluoropropyl)benzoic acid is unique due to the presence of the 1,1-difluoropropyl group, which imparts distinct chemical properties compared to other fluorinated benzoic acids.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
3-(1,1-difluoropropyl)benzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-2-10(11,12)8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
JRSGHWHBBVYVLX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC(=C1)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



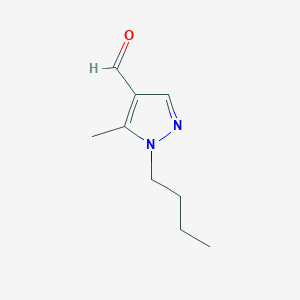
![2-{[(4-Bromothiophen-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B15278836.png)
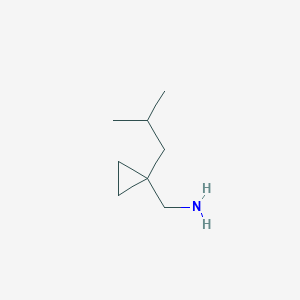
![5,6-Dihydro-4H-cyclopenta[d]oxazole-2-carboxylic acid](/img/structure/B15278844.png)
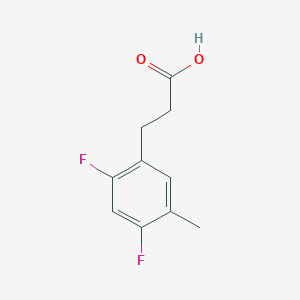
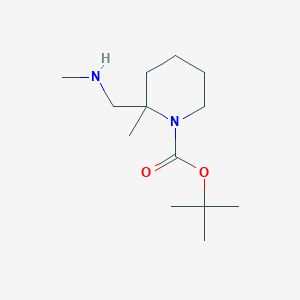
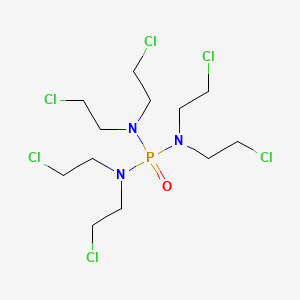
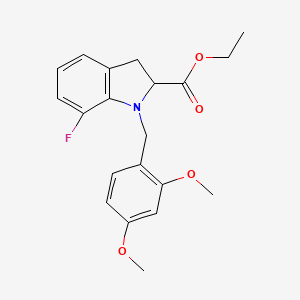
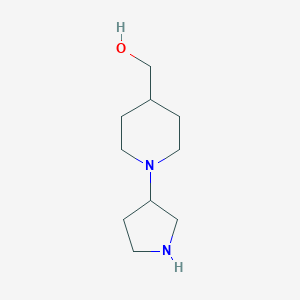
![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
